Pomalidomide-PEG5-OH
Description
Properties
Molecular Formula |
C23H31N3O9 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C23H31N3O9/c27-7-9-33-11-13-35-15-14-34-12-10-32-8-6-24-17-3-1-2-16-20(17)23(31)26(22(16)30)18-4-5-19(28)25-21(18)29/h1-3,18,24,27H,4-15H2,(H,25,28,29) |
InChI Key |
OEXWZEWVPGHDBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pomalidomide Peg5 Oh Conjugates
Strategies for Pomalidomide (B1683931) Derivatization and Linker Attachment
The covalent attachment of linkers to pomalidomide is a critical step in the synthesis of PROTACs. nih.gov Several strategies have been developed to achieve this, primarily focusing on the aromatic core of the pomalidomide molecule.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a prominent method for derivatizing pomalidomide. This approach typically utilizes a pomalidomide precursor, 4-fluorothalidomide, where the fluorine atom serves as a leaving group. nih.govresearchgate.net The reaction involves the substitution of the fluorine atom with a nucleophile, often a primary or secondary amine integrated into the PEG linker. nih.gov This method is favored for its operational simplicity and reliability in selectively producing N-substituted pomalidomide conjugates. nih.gov The reaction conditions, such as solvent and temperature, are optimized to improve yields and minimize byproducts. For instance, using dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures has been shown to be effective. nih.govnih.gov
Table 1: Comparison of Nucleophiles in SNAr Reactions with 4-Fluorothalidomide
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine | 2d | 68 | nih.gov |
| 4-Methoxyaniline | 2h | 64 | nih.gov |
| Glycine t-butyl ester | 2i | 53 | nih.gov |
This interactive table showcases the impact of different primary amine nucleophiles on the yield of the SNAr reaction.
Amine Alkylation and Acylation Reactions for Conjugation
Direct functionalization of the aromatic amine of pomalidomide represents another avenue for linker attachment. However, these methods present certain challenges.
Alkylation: The alkylation of the aromatic amine with alkyl halides is generally considered an inferior strategy due to the low nucleophilicity of the amine, which often leads to poor chemoselectivity and low yields. nih.govnih.gov
Acylation: Acylation of the aromatic amine can readily provide pomalidomide derivatives. nih.govresearchgate.net This is often achieved using various acyl chloride-bearing linkers. nih.gov While effective, this approach introduces an additional amide bond, which increases the polar surface area and adds a hydrogen bond acceptor to the molecule. This may not always be desirable for the final PROTAC's properties. nih.gov
Functional Group Diversity for PROTAC Elaboration
Once the Pomalidomide-PEG5-OH conjugate is synthesized, the terminal hydroxyl group serves as a versatile handle for introducing a variety of functional groups. This functionalization is essential for the subsequent attachment of a ligand that binds to the target protein, thus completing the heterobifunctional PROTAC molecule.
Terminal Carboxylic Acid Functionalization for Amide Coupling
The terminal hydroxyl group of the PEG linker can be oxidized or modified to a carboxylic acid. This creates a pomalidomide-PEG-COOH derivative, which is a key intermediate for forming stable amide bonds with amine-containing ligands for the target protein. medchemexpress.comtocris.combroadpharm.com These building blocks are readily available with varying PEG linker lengths, such as Pomalidomide-PEG2-COOH and Pomalidomide-PEG3-COOH. medchemexpress.combiochempeg.com The resulting amide linkage is a common and robust covalent bond used in PROTAC design.
Terminal Amine Functionalization for Diverse Linkages
Alternatively, the terminal hydroxyl group can be converted into a primary amine, yielding a Pomalidomide-PEG-amine conjugate. tocris.combio-techne.comrndsystems.com This terminal amine is a versatile functional group that can react with various electrophiles on the target protein ligand, such as activated carboxylic acids (e.g., NHS esters), to form amide bonds or other linkages. axispharm.com This provides flexibility in the final PROTAC assembly.
Orthogonal Reactivity via Alkyne and Azide Moieties for Click Chemistry
For highly efficient and specific conjugation, the terminal hydroxyl group can be converted to either an alkyne or an azide. This modification enables the use of "click chemistry," a set of bioorthogonal reactions known for their high yields and specificity. medchemexpress.combroadpharm.com
Pomalidomide-PEG-Alkyne: An alkyne-terminated linker can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized target ligand. sigmaaldrich.com
Pomalidomide-PEG-Azide: An azide-terminated linker can react with an alkyne-functionalized target ligand via CuAAC or with strained alkynes (like DBCO or BCN) via a strain-promoted alkyne-azide cycloaddition (SPAAC), which avoids the need for a copper catalyst. medchemexpress.commedchemexpress.com
This click chemistry approach is widely used for the rapid and modular synthesis of PROTAC libraries. nih.gov
Table 2: Common Functional Groups for PROTAC Elaboration
| Functional Group | Reactive Partner | Resulting Linkage | Key Advantage |
|---|---|---|---|
| Carboxylic Acid | Amine | Amide | Robust and common |
| Amine | Activated Carboxylic Acid | Amide | Versatile |
| Alkyne | Azide | Triazole | High efficiency (Click Chemistry) |
This interactive table summarizes the key functional groups used for elaborating the Pomalidomide-PEG linker and their corresponding advantages.
Parallel Synthesis and Library Generation of this compound Based Degraders
The development of effective PROTACs often requires the screening of a large number of analogs to identify candidates with optimal degradation activity. Parallel synthesis and library generation are crucial strategies for accelerating this process. These approaches enable the simultaneous synthesis of a diverse set of degraders with variations in the linker, E3 ligase ligand, or protein of interest (POI) binder.
A key innovation in this area is the development of one-pot synthesis methods for pomalidomide-based PROTACs. nih.gov This strategy significantly reduces the number of synthetic steps and purification procedures, allowing for the rapid generation of degrader libraries. nih.gov By carefully selecting reaction conditions, it is possible to achieve high yields of the desired PROTACs in a single reaction vessel. nih.gov This approach is particularly well-suited for medicinal chemistry programs focused on exploring the structure-activity relationships of PROTAC linkers. nih.gov
The table below illustrates a selection of JQ1-pomalidomide conjugates synthesized using a one-pot method, demonstrating the feasibility of this approach for generating a library of related compounds with varying linkers.
| Conjugate | Linker Type | Yield (%) |
| 10a | Unsymmetrical diamine | 21 |
| 10b | Symmetrical secondary diamine | 50 |
| 10c | Symmetrical secondary diamine | 37 |
| 10d | Unsymmetrical azetidine | 62 |
| 10e (ARV-825) | Alkyl/aromatic amine | 25 |
This table is based on data from a study on the rapid synthesis of pomalidomide-conjugates. nih.gov
Another important strategy for library generation is the use of pre-formed E3-ligand linker intermediates . By having a collection of pomalidomide molecules pre-functionalized with different PEG linkers, such as this compound, a variety of PROTACs can be rapidly synthesized by conjugating them to a library of POI binders. This modular approach streamlines the synthesis process and allows for the systematic exploration of the impact of linker length and composition on degrader efficacy.
The table below lists various Pomalidomide-PEG-linker conjugates that can be used as building blocks for the parallel synthesis of PROTAC libraries.
| Compound Name | Linker Length | Functional Group |
| Pomalidomide-PEG1-C2-COOH | PEG1 | Carboxylic Acid |
| Pomalidomide-PEG2-COOH | PEG2 | Carboxylic Acid |
| Pomalidomide-PEG3-Azide | PEG3 | Azide |
| Pomalidomide-PEG5-COOH | PEG5 | Carboxylic Acid |
| Pomalidomide-PEG5-Azide | PEG5 | Azide |
This table is a compilation of commercially available Pomalidomide-PEG-linker conjugates. medchemexpress.commedchemexpress.combiochempeg.com
These parallel synthesis and library generation strategies are instrumental in the efficient discovery and optimization of novel this compound based degraders for therapeutic applications.
Challenges and Optimization in this compound Conjugate Synthesis
A significant challenge in the synthesis of pomalidomide-PEG conjugates is the potential for competing side reactions . During the standard nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide with a PEG-amine, a common side reaction is nucleophilic acyl substitution, which leads to the displacement of the glutarimide ring. nih.gov This results in the formation of a byproduct that can be difficult to separate from the desired product due to similar chromatographic properties. nih.gov
Another challenge is the formation of byproducts arising from the solvent or reagents . For instance, the use of dimethylformamide (DMF) as a solvent at elevated temperatures can lead to the formation of dimethylamine, which can then react with 4-fluorothalidomide to produce an undesired byproduct. nih.gov
Optimization of reaction conditions is crucial to overcome these challenges. Key parameters that can be adjusted include:
Solvent: Changing the solvent from DMF to dimethyl sulfoxide (DMSO) has been shown to improve yields and reduce byproduct formation in the synthesis of pomalidomide conjugates. nih.gov
Temperature: Careful control of the reaction temperature can enhance the selectivity of the desired reaction and minimize the formation of temperature-induced byproducts. nih.govnih.gov
Base: The choice and amount of base used in the reaction can significantly influence the reaction rate and the formation of side products.
The table below summarizes some of the challenges encountered in pomalidomide conjugate synthesis and the corresponding optimization strategies.
| Challenge | Description | Optimization Strategy |
| Low Yields | The desired product is obtained in a low percentage. | Optimization of solvent, temperature, and base. |
| Byproduct Formation | Unwanted side products are formed, complicating purification. | Change of solvent (e.g., from DMF to DMSO), careful temperature control. |
| Glutarimide Displacement | Nucleophilic acyl substitution leads to an impurity. | Use of a scavenger reagent like taurine to remove the byproduct. nih.gov |
| Difficult Purification | Byproducts co-elute with the desired product. | Development of specific purification methods, such as the use of scavenger resins or specialized chromatography. |
This table is a summary of challenges and optimization strategies discussed in the scientific literature. nih.govnih.gov
Purification of this compound conjugates can also be challenging due to the properties of the PEG linker. The hydrophilicity and flexible nature of the PEG chain can lead to broad peaks in chromatography and difficulties in achieving baseline separation from impurities. Specialized purification techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC) with appropriate mobile phases and gradients, are often required to obtain highly pure material.
By carefully addressing these synthetic and purification challenges through systematic optimization, it is possible to produce high-quality this compound conjugates for the development of effective protein degraders.
Molecular Design and Biophysical Principles in Pomalidomide Peg5 Oh Mediated Degradation
Rational Design Paradigms for PROTACs Incorporating Pomalidomide-PEG5-OH
The rational design of PROTACs utilizing the this compound scaffold is a multifactorial process aimed at optimizing the formation of a productive ternary complex for efficient protein degradation. acs.org The design process extends beyond simply linking two binding moieties; it requires a holistic consideration of the geometry, thermodynamics, and kinetics of the tripartite assembly. nih.gov
The Pomalidomide (B1683931) moiety serves as a potent and well-established recruiter of the CRBN E3 ligase. nih.gov The primary design variables for a PROTAC based on this scaffold are the choice of the POI ligand (often called the "warhead") and the strategic attachment of the this compound linker to it. The overarching goal is to create a molecule that can simultaneously and cooperatively bind both the POI and CRBN, orienting them in a manner conducive to the transfer of ubiquitin from the E3 ligase complex to accessible lysine residues on the POI surface. nih.gov
Key paradigms in the design process include:
Linker Attachment Point: The point at which the PEG5 linker is attached to the POI ligand is critical. An improper connection point can lead to steric clashes that prevent the formation of the ternary complex or result in a non-productive conformation where ubiquitination is inefficient. nih.gov
Linker-Mediated Properties: The PEG5 linker itself imparts specific properties to the final PROTAC molecule. PEG linkers are known to be flexible and hydrophilic, which can enhance the aqueous solubility and bioavailability of the often large and hydrophobic PROTAC molecules. precisepeg.comresearchgate.net This flexibility can allow the PROTAC to adopt an optimal conformation within the ternary complex, maximizing favorable protein-protein interactions between the POI and the E3 ligase. nih.gov
Cooperativity: A central concept in PROTAC design is cooperativity (α), which describes how the binding of the PROTAC to one protein influences its binding to the second protein. Positive cooperativity, where the formation of the binary complex (e.g., PROTAC-CRBN) enhances binding to the POI, is highly desirable as it leads to a more stable ternary complex and often greater degradation efficiency. researchgate.net The length and composition of the linker are key determinants of cooperativity. nih.gov
The table below summarizes the core components and design considerations for a PROTAC utilizing the this compound building block.
Table 1: Components and Design Functions in this compound PROTACs
| Component | Specific Moiety | Primary Function | Key Design Considerations |
|---|---|---|---|
| E3 Ligase Ligand | Pomalidomide | Recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. | Ligand is pre-defined in the scaffold; orientation within the complex is critical. |
| Linker | Polyethylene Glycol (PEG5) | Connects the two ligands; influences solubility, permeability, and ternary complex geometry. | Length (5 PEG units), flexibility, and hydrophilicity are key features. |
| POI Ligand (Warhead) | Variable | Binds specifically to the target Protein of Interest (POI). | Selection of a suitable binder and determination of the optimal attachment point for the linker. |
| Terminal Group | Hydroxyl (-OH) | Provides a reactive site for conjugation to the POI ligand. | Chemical strategy for efficient and stable linkage to the warhead. |
Structural-Activity Relationships (SAR) Governing Linker Modulations in Degrader Efficacy
The linker is not merely a passive spacer but an active contributor to the biological activity of a PROTAC. precisepeg.com The structural-activity relationships (SAR) for PROTACs are profoundly influenced by the linker's characteristics, including its length, chemical composition, and rigidity. researchgate.net These factors directly impact the stability of the ternary complex, which is a prerequisite for subsequent ubiquitination and degradation. axispharm.com
Influence of PEG5 Linker Length on Ternary Complex Formation Dynamics
The length of the linker is a critical parameter that dictates the feasibility and efficiency of ternary complex formation. A linker must be long enough to span the distance between the binding sites on the POI and the E3 ligase without inducing steric strain. researchgate.net Conversely, an excessively long linker may lead to increased conformational flexibility, which carries an entropic penalty upon binding, potentially destabilizing the ternary complex or allowing for the formation of unproductive complexes. researchgate.netresearchgate.net
Research has consistently shown that an optimal linker length often exists for a specific POI-E3 ligase pair. For example, studies on Bromodomain and Extra-Terminal (BET) protein degraders revealed that PROTACs with linkers shorter than four PEG units exhibited significantly impaired binding affinity. researchgate.net Another study targeting the estrogen receptor (ERα) identified a 16-atom linker as optimal, with both shorter and longer linkers resulting in reduced degradation efficacy. researchgate.net The PEG5 linker in this compound provides a specific length of approximately 18 atoms (excluding the terminal OH), which may be optimal for certain target classes. The dynamics of the complex, including its formation rate and dissociation half-life, are directly influenced by how well this linker length facilitates productive protein-protein interactions. researchgate.netbohrium.com
Table 2: Impact of Linker Length on PROTAC Efficacy (Illustrative Examples)
| Linker Length | Ternary Complex Stability | Degradation Efficacy | Rationale |
|---|---|---|---|
| Too Short (<12 atoms) | Low / Unstable | Poor | Steric hindrance prevents simultaneous binding of POI and E3 ligase. researchgate.net |
| Optimal (e.g., ~16 atoms) | High / Stable | High | Facilitates favorable protein-protein interactions and optimal orientation for ubiquitination. researchgate.net |
| Too Long (>20 atoms) | Decreased | Variable / Poor | Increased entropic penalty upon binding; may lead to unproductive complex formation. researchgate.net |
Conformational Dynamics of PEG5 Linkers within Ligand-E3 Ligase-Target Protein Assemblies
Flexible linkers like PEG chains can adopt a wide range of conformations in solution. nih.gov This inherent plasticity allows the PROTAC to adapt its shape to the surfaces of the two proteins, effectively "searching" for the most stable ternary complex arrangement. nih.gov This adaptability can be crucial for achieving potent degradation, especially when the precise crystal structure of the ternary complex is unknown.
However, the conformational freedom of the linker is a double-edged sword. Molecular dynamics simulations have shown that PROTACs with flexible linkers can adopt folded-back conformations in solution, where the two ligands interact with each other through intramolecular forces. nih.gov This self-association can prevent the ligands from binding to their respective protein targets, potentially reducing the effective concentration of the PROTAC available for ternary complex formation. nih.gov The conformational dynamics of the PEG5 linker within the assembled ternary complex are therefore a key determinant of its stability and the subsequent efficiency of ubiquitination. The linker must position the POI such that its surface lysine residues are accessible to the ubiquitin-conjugating enzyme (E2) associated with the CRBN complex.
In Silico Modeling and Computational Approaches for this compound PROTACs
Given the complexity of PROTAC design, in silico modeling and computational methods have become indispensable tools for rational design and for predicting the efficacy of novel degraders. acs.orgnih.gov These approaches can significantly reduce the time and cost associated with synthesizing and testing large libraries of compounds. biorxiv.org
Molecular Docking and Dynamics Simulations of Ternary Complexes
Computational workflows for PROTACs often begin with molecular docking to generate plausible structural models of the POI-PROTAC-E3 ligase ternary complex. nih.govnih.gov This process involves docking the Pomalidomide portion of the PROTAC into CRBN and the warhead portion into the POI, then exploring possible conformations of the PEG5 linker that connect the two.
Following docking, Molecular Dynamics (MD) simulations are employed to assess the stability and dynamics of the proposed ternary complex models. nih.gov MD simulations model the movement of atoms over time, providing insights into:
Complex Stability: Unstable complexes will tend to dissociate or undergo significant conformational changes during the simulation. Researchers can distinguish between productive ("native") and non-productive poses by analyzing their stability over time, as native poses typically exhibit longer occupancy times. nih.gov
Key Intermolecular Interactions: Simulations can identify the specific amino acid residues at the protein-protein interface that contribute to complex stability. This information can guide future design efforts to enhance these favorable interactions.
Linker Behavior: The conformational behavior of the PEG5 linker within the complex can be directly observed, confirming whether it successfully bridges the two proteins in a stable and effective manner. digitellinc.com
Predictive Modeling for Degradation Efficacy and Selectivity
A major frontier in computational PROTAC design is the development of models that can accurately predict degradation activity (measured by metrics like DC₅₀ and Dₘₐₓ) without the need for a full structural model of the ternary complex. oup.com Machine learning (ML) and deep learning approaches are showing significant promise in this area. arxiv.org
These models are trained on curated datasets of existing PROTACs and their measured degradation activities. arxiv.org They learn complex relationships between the chemical features of the PROTAC (including properties of the warhead, E3 ligand, and linker), the amino acid sequences of the POI and E3 ligase, and the resulting degradation outcome. nih.gov For instance, models like DeepPROTACs utilize separate neural network modules to process different components of the ternary complex, achieving prediction accuracies of over 75%. nih.gov By inputting the structure of a novel PROTAC based on the this compound scaffold, these models can provide a prediction of its potential efficacy, allowing researchers to prioritize the most promising candidates for chemical synthesis and experimental validation. biorxiv.org
Table 3: Comparison of In Silico Approaches for PROTAC Design
| Technique | Primary Application | Strengths | Limitations |
|---|---|---|---|
| Molecular Docking | Generating initial ternary complex structural models. | Computationally fast; good for initial pose generation. | Often struggles with linker flexibility; static picture does not capture dynamics. nih.gov |
| Molecular Dynamics (MD) Simulation | Assessing stability and dynamics of ternary complexes. | Provides a dynamic view; can identify key interactions and stable poses. nih.gov | Computationally intensive and time-consuming. |
| Machine Learning (ML) Models | Predicting degradation efficacy (DC₅₀, Dₘₐₓ) and selectivity. | Fast predictions; can screen large virtual libraries; does not require a 3D structure. biorxiv.orgarxiv.org | Predictive accuracy is dependent on the quality and size of the training data; may struggle with novel chemistries. |
Mechanistic Dissection of Pomalidomide Peg5 Oh Induced Protein Degradation
Cereblon (CRBN) Engagement and Affinity Characterization by Pomalidomide (B1683931)
The initiation of targeted protein degradation by a pomalidomide-based PROTAC hinges on its specific engagement with Cereblon (CRBN). CRBN is a crucial substrate receptor protein within the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. rsc.orgresearchgate.net Pomalidomide, an analog of thalidomide, binds directly to CRBN, a fundamental interaction for its therapeutic effects. patsnap.comdrugbank.com This binding occurs within a specific pocket on CRBN, and the glutarimide ring of the pomalidomide structure is essential for this engagement. researchgate.net
Pomalidomide exhibits a higher binding affinity for CRBN compared to its predecessors, thalidomide and lenalidomide, contributing to its increased potency. rsc.orgdrugbank.comresearchgate.net Competitive binding assays have been utilized to quantify this interaction. For instance, studies using thalidomide analog affinity beads demonstrated that pomalidomide could competitively inhibit the binding of CRBN with a dose-dependent effect. researchgate.net The enhanced affinity of pomalidomide for CRBN is a key factor in its effectiveness as an E3 ligase recruiter in PROTAC design.
| Compound | IC₅₀ (μM) |
|---|---|
| Pomalidomide | ~2 - 3 |
| Lenalidomide | ~1 - 3 |
| Thalidomide | ~30 |
This table presents representative half-maximal inhibitory concentration (IC₅₀) values from competitive binding studies, indicating the concentration of the drug required to displace 50% of a competing ligand from the CRBN-DDB1 complex. researchgate.net
Formation and Stabilization of the Ternary Complex (CRBN-PROTAC-Target Protein)
Following the binding of the pomalidomide moiety to CRBN, the PROTAC molecule facilitates the formation of a key ternary complex. This complex consists of the target protein, the PROTAC itself (containing Pomalidomide-PEG5-OH), and the CRBN E3 ligase. nih.govnih.gov The formation of this tripartite structure is considered a paramount and often rate-limiting step for successful protein degradation. nih.govnih.gov
The PROTAC acts as a molecular bridge; the pomalidomide end anchors to CRBN, while the other end of the molecule (conjugated to the -OH group of the PEG linker) binds to the specific protein of interest targeted for degradation. The PEG5 linker plays a critical role in this process, providing the necessary length and flexibility to allow both the target protein and CRBN to bind simultaneously without steric hindrance. nih.gov The stability of this ternary complex is a crucial determinant of the efficiency of the subsequent degradation process. A well-designed linker, such as the PEG5 chain, can promote favorable protein-protein interactions between the target and CRBN, leading to a more stable and productive complex. nih.gov The ability to model these ternary complexes is increasingly important for the rational design of potent PROTACs, as experimental structural data remains limited. nih.govnih.gov
Hijacking the Ubiquitin-Proteasome System (UPS) for Targeted Protein Ubiquitination
The primary function of the ternary complex is to hijack the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS). nih.gov The UPS is a highly regulated pathway responsible for the degradation of most intracellular proteins. mdpi.comjci.org The process begins with the activation of a small protein called ubiquitin by an E1 activating enzyme, followed by its transfer to an E2 conjugating enzyme. nih.gov The E3 ligase, in this case, CRL4^CRBN^, then facilitates the transfer of ubiquitin from the E2 enzyme to a specific substrate protein. nih.govnih.gov
By inducing the formation of the ternary complex, a pomalidomide-based PROTAC brings the target protein into close proximity to the activated CRL4^CRBN^ E3 ligase complex. nih.gov This proximity allows the E3 ligase to efficiently catalyze the transfer of multiple ubiquitin molecules onto the target protein, typically forming a polyubiquitin chain linked through the lysine-48 (K48) residue of ubiquitin. nih.govmdpi.com This K48-linked polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides. mdpi.comnih.gov In essence, the PROTAC reprograms the E3 ligase to tag a non-native protein for destruction.
Mechanisms of Neo-Substrate Recruitment and Degradation Specificity
A key aspect of pomalidomide's mechanism of action is its ability to alter the substrate specificity of CRBN, inducing the recognition of proteins not normally targeted by this E3 ligase. These newly recognized proteins are referred to as "neo-substrates." nih.govnih.gov The binding of pomalidomide to CRBN creates a novel surface that can accommodate and bind to specific neo-substrates. rsc.org
Structural studies have revealed that many of these neo-substrates contain a conserved beta-hairpin motif, which acts as a structural degron that is recruited to the pomalidomide-CRBN interface. nih.govcore.ac.uk The most well-characterized neo-substrates for pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rsc.orgpatsnap.comnih.gov The degradation of these factors is central to the anti-myeloma activity of pomalidomide. rsc.org
The specificity of neo-substrate recruitment can be remarkably sensitive to the chemical structure of the CRBN-binding molecule. Subtle modifications to the immunomodulatory drug scaffold can lead to dramatic shifts in the profile of degraded proteins. core.ac.uk For example, the deletion of a carbonyl group from pomalidomide to generate lenalidomide enables the targeting of an additional neo-substrate, the protein kinase CK1α, which pomalidomide does not effectively degrade. core.ac.uk This highlights how small chemical changes can alter the surface of the drug-E3 ligase complex, thereby dictating which neo-substrates are recruited and ultimately destroyed.
| Neo-substrate | Function |
|---|---|
| Ikaros (IKZF1) | Zinc finger transcription factor, hematopoietic lineage regulator |
| Aiolos (IKZF3) | Zinc finger transcription factor, B-cell development regulator |
| ZFP91 | C2H2 zinc finger protein |
| SALL4 | Zinc finger transcription factor, developmental regulator |
| ZNF653, ZNF692, ZNF827 | C2H2 zinc finger proteins |
This table lists some of the key proteins identified as neo-substrates for CRBN in the presence of pomalidomide. patsnap.comnih.govnih.govcore.ac.ukrsc.org
Preclinical Pharmacodynamic Evaluation and Cellular Efficacy of Pomalidomide Peg5 Oh Based Degraders
In Vitro Cellular Protein Degradation Assays and Quantitative Assessment
The initial evaluation of a novel protein degrader involves rigorous in vitro characterization to determine its potency and efficacy in a cellular context. These assays are fundamental to understanding the degrader's ability to induce the degradation of the target protein.
Determination of Concentration-Dependent Degradation Profiles (DC50)
The concentration-dependent degradation profile is a critical parameter for assessing the potency of a degrader. The DC50 value represents the concentration of the degrader required to achieve 50% degradation of the target protein. This is analogous to the IC50 value for an inhibitor. The determination of DC50 is typically performed by treating cultured cells with a range of degrader concentrations for a fixed period, followed by quantification of the remaining target protein levels, often by Western blotting or mass spectrometry.
For pomalidomide-based degraders, the DC50 can vary significantly depending on the target protein, the specific cell line, and the nature of the linker connecting pomalidomide (B1683931) to the target-binding ligand. For instance, a pomalidomide-based PROTAC designed to degrade histone deacetylase 8 (HDAC8), compound ZQ-23, exhibited a DC50 of 147 nM in cellular assays. nih.gov In another example, a pomalidomide-based degrader targeting the B-Raf protein, compound 2, was effective in inducing degradation and inhibiting cell proliferation in MCF-7 breast cancer cells. researchgate.net
Table 1: Representative DC50 Values for Pomalidomide-Based Degraders
| Degrader | Target Protein | Cell Line | DC50 (nM) |
|---|---|---|---|
| ZQ-23 | HDAC8 | Not Specified | 147 |
| Compound 16 | EGFR | MCF-7 | 3.92 (µM) |
| Compound 16 | EGFR | HepG-2 | 3.02 (µM) |
This table presents hypothetical data based on published findings for other pomalidomide-based degraders to illustrate the concept.
Analysis of Time-Dependent Degradation Kinetics (Dmax)
The analysis of time-dependent degradation kinetics provides insights into the maximum extent of protein degradation (Dmax) achievable with a given degrader concentration and the time required to reach this maximum effect. Dmax represents the percentage of the target protein that is degraded at saturating concentrations of the degrader. To determine the degradation kinetics, cells are treated with a fixed concentration of the degrader, and target protein levels are measured at various time points.
For the HDAC8 degrader ZQ-23, the degradation of the target protein was observed to start approximately 2 hours after treatment, with the maximal degradation effect achieved at 10 hours. nih.gov The level of the target protein was noted to partially recover within 24 hours, highlighting the dynamic nature of protein turnover. nih.gov Another study on a pomalidomide-based PROTAC targeting EGFR, compound 16, demonstrated a Dmax of 96% after 72 hours of treatment. nih.govnih.gov
Table 2: Representative Dmax and Time Course Data for Pomalidomide-Based Degraders
| Degrader | Target Protein | Time to Dmax (hours) | Dmax (%) |
|---|---|---|---|
| ZQ-23 | HDAC8 | 10 | 93 |
This table presents hypothetical data based on published findings for other pomalidomide-based degraders to illustrate the concept.
Impact on Target Protein Levels in Various Cellular and Preclinical Model Systems
The efficacy of a Pomalidomide-PEG5-OH based degrader would be further evaluated by assessing its ability to reduce target protein levels across a panel of different cell lines and, eventually, in preclinical animal models. This is crucial to understand the degrader's spectrum of activity and its potential for broader therapeutic application. The choice of cell lines would typically include those with high expression of the target protein and those representing different disease subtypes.
For example, a pomalidomide-based degrader targeting the epidermal growth factor receptor (EGFR) was shown to be effective in various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). semanticscholar.org The effectiveness of pomalidomide-based degraders is dependent on the presence of the CRBN E3 ligase, and thus, CRBN-deficient cell lines can be used as a negative control to confirm the mechanism of action. oup.com
Modulation of Downstream Cellular Pathways and Biological Responses
The degradation of a target protein is expected to trigger a cascade of downstream cellular events, ultimately leading to the desired biological response. Therefore, a comprehensive preclinical evaluation includes the investigation of these downstream effects.
Investigation of Immunomodulatory Effects in Cellular Models
Pomalidomide itself is a well-characterized immunomodulatory drug. nih.gov It has been shown to enhance T-cell and natural killer (NK) cell function, and modulate cytokine production. nih.govkcl.ac.uknih.gov A degrader incorporating the pomalidomide scaffold would be expected to retain some of these immunomodulatory properties.
In cellular models, the immunomodulatory effects of a this compound based degrader could be assessed by co-culturing immune cells (such as T cells or NK cells) with cancer cells treated with the degrader. The activation status of the immune cells, their cytotoxic activity against the cancer cells, and the profile of secreted cytokines could be measured. For instance, pomalidomide has been shown to inhibit the proliferation and suppressor function of T regulatory cells, which could contribute to an anti-tumor immune response. kcl.ac.uknih.gov
Assessment of Effects on Cellular Proliferation and Apoptosis in Specific Cell Lines
A primary goal of many targeted protein degraders in oncology is to inhibit cancer cell growth and induce cell death. The effect of a this compound based degrader on cellular proliferation can be assessed using standard assays such as the MTT or CellTiter-Glo assays. The induction of apoptosis, or programmed cell death, can be measured by techniques like Annexin V/propidium iodide staining followed by flow cytometry.
For example, a series of pomalidomide-based EGFR PROTACs demonstrated potent anti-proliferative activity against a panel of human cancer cell lines. nih.govnih.gov One of the compounds, compound 16, was shown to induce apoptosis in MCF-7, HepG-2, and HCT-116 cells. semanticscholar.org Specifically, in MCF-7 cells, treatment with compound 16 led to a significant increase in both early and late apoptotic cell populations. semanticscholar.org
Table 3: Apoptosis Induction by a Pomalidomide-Based EGFR Degrader (Compound 16)
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
|---|---|---|---|---|
| MCF-7 | Control | 0.67 | 0.56 | 1.23 |
| MCF-7 | Compound 16 | 4.18 | 5.07 | 9.25 |
| HepG-2 | Control | 0.57 | 0.49 | 1.06 |
| HepG-2 | Compound 16 | 7.55 | 5.53 | 13.08 |
| HCT-116 | Control | 0.63 | 0.53 | 1.16 |
Data adapted from a study on a pomalidomide-based EGFR degrader to illustrate the pro-apoptotic effects. semanticscholar.org
Research Applications and Translational Prospects of Pomalidomide Peg5 Oh Derivatives
Development of Chemical Probes for Elucidating Protein Function
Pomalidomide-PEG5-OH and its derivatives are fundamental tools for creating chemical probes designed to explore the roles of specific proteins within a cell. As a "degrader building block," its primary function is to be chemically linked to a ligand that can selectively bind to a protein of interest (POI). sigmaaldrich.comtenovapharma.com The terminal hydroxyl group allows for straightforward conjugation reactions, enabling the creation of a heterobifunctional PROTAC molecule. researchgate.net
Once formed, this PROTAC acts as a molecular bridge: the pomalidomide (B1683931) end recruits the CRBN E3 ligase, while the other end binds to the target protein. nih.gov This induced proximity triggers the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to tag the POI for destruction. nih.govresearchgate.net By observing the cellular consequences of the protein's removal, researchers can elucidate its function with high specificity. The modular nature of this system, facilitated by building blocks like this compound and its variants with other reactive handles (e.g., carboxylic acids, azides), allows for the rapid generation of extensive libraries of chemical probes to investigate a wide range of proteins. sigmaaldrich.comtocris.com
| Derivative Name | Terminal Functional Group | Primary Conjugation Reaction |
|---|---|---|
| This compound | Hydroxyl (-OH) | Esterification, Etherification |
| Pomalidomide-PEG5-COOH | Carboxylic Acid (-COOH) | Amide coupling |
| Pomalidomide-PEG5-Azide | Azide (-N3) | Click Chemistry (e.g., with alkynes) |
| Pomalidomide-PEG5-Br | Bromide (-Br) | Nucleophilic substitution |
Strategies for Targeting Previously "Undruggable" Proteins via Induced Proximity
A significant portion of the human proteome, estimated to be around 80%, consists of proteins that lack the well-defined binding pockets necessary for traditional small-molecule inhibitors to function effectively. mdpi.com These targets, often referred to as "undruggable," include transcription factors and scaffold proteins, which frequently operate through large, flat protein-protein interactions. nih.govnih.gov
The technology enabled by this compound provides a powerful strategy to overcome this limitation. Instead of requiring a functional active site to inhibit, a PROTAC only needs a ligand that can bind with sufficient affinity and specificity to any surface on the target protein. By incorporating this compound, the resulting PROTAC induces proximity between the "undruggable" target and the CRBN E3 ligase, leading to its degradation. researchgate.net This approach effectively bypasses the need for traditional inhibition and opens up a vast new array of therapeutic targets. nih.gov For example, this strategy has been successfully applied to target proteins like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is a key mechanism of pomalidomide's action in multiple myeloma, as well as oncogenic proteins like MCL-1 and KRAS. nih.govmdpi.comnih.gov
Expansion of the Targeted Protein Degradation Modality Beyond Traditional Inhibition
The use of this compound derivatives in TPD represents a fundamental shift from occupancy-driven pharmacology to an event-driven, catalytic model. researchgate.net Traditional inhibitors must continuously occupy a protein's active site to exert their effect, often requiring high and sustained concentrations. In contrast, a PROTAC molecule synthesized from this compound acts catalytically. nih.gov After inducing the ubiquitination of one target protein molecule, it can dissociate and engage another, allowing for the degradation of many target proteins with a single PROTAC molecule.
This modality offers several key advantages over simple inhibition:
Complete Protein Removal: Degradation eliminates all functions of the target protein, including its scaffolding and regulatory roles, not just its enzymatic activity. nih.gov
Overcoming Resistance: By removing the target protein entirely, degradation can overcome resistance mechanisms that arise from mutations in an inhibitor's binding site.
Improved Potency: The catalytic nature of PROTACs can lead to profound and sustained protein knockdown at very low concentrations. mdpi.com
The flexible PEG5 linker is a critical element in this process, as its length and composition are crucial for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination. researchgate.net
Application in Preclinical Disease Models for Mechanistic Studies
Derivatives of this compound are extensively used in preclinical models, including cancer cell lines and animal models, to validate new drug targets and study disease mechanisms. By creating PROTACs that target specific proteins, researchers can investigate the downstream effects of removing that protein in a disease-relevant context.
For instance, pomalidomide-based PROTACs have been developed to degrade the Epidermal Growth Factor Receptor (EGFR) in various cancer cell lines. nih.govfigshare.com In preclinical studies, a novel pomalidomide-based PROTAC, compound 16 , demonstrated potent degradation of EGFR (Dmax = 96%) and exhibited significantly greater cytotoxic activity against MCF-7 (breast), HepG-2 (liver), HCT-116 (colon), and A549 (lung) cancer cells compared to the traditional inhibitor erlotinib. nih.govfigshare.com Similarly, PROTACs incorporating a pomalidomide-PEG linker have been shown to effectively degrade BRD4, a key protein in leukemia, leading to more potent inhibition of tumor cell proliferation and induction of apoptosis than inhibitors alone. mdpi.com In other models, pomalidomide itself has been repurposed and tested for its neuroprotective and immunomodulatory effects in preclinical models of Parkinson's disease, demonstrating its potential beyond oncology. nih.gov These studies are crucial for establishing a mechanistic link between the degradation of a specific protein and a therapeutic outcome.
| Target Protein | Disease Context | Observed Preclinical Effect | Reference |
|---|---|---|---|
| BRD4 | Leukemia | Inhibition of tumor cell proliferation and induction of apoptosis. | mdpi.com |
| EGFR | Various Cancers (Lung, Breast, etc.) | Potent protein degradation (Dmax >95%) and enhanced cytotoxicity compared to inhibitors. | nih.govfigshare.com |
| IKZF1 (Ikaros) & IKZF3 (Aiolos) | Multiple Myeloma | Degradation leads to downregulation of c-MYC and IRF4, causing growth inhibition. | nih.gov |
| CDK4 & CDK6 | Multiple Myeloma | Reduction of CDK4 and CDK6 protein levels in cancer cell lines. | nih.gov |
| BCL11A & SOX6 | Sickle Cell Disease | Downregulation of repressors leads to induction of fetal hemoglobin (HbF). | nih.gov |
Analytical Characterization and Quality Control in Pomalidomide Peg5 Oh Research
Chromatographic Purity Assessment of Pomalidomide-PEG5-OH Conjugates (e.g., HPLC, LC-MS)
Chromatographic techniques are fundamental for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most utilized methods for separating the final product from unreacted starting materials, intermediates, and synthesis-related impurities. researchgate.netresearchgate.net
The purity of this compound is typically determined by HPLC with UV detection. nih.gov A reversed-phase C18 column is commonly used, with a gradient elution system involving a mobile phase of aqueous acid (like formic or orthophosphoric acid) and an organic solvent such as acetonitrile or methanol. researchgate.netresearchgate.net The peak area of this compound relative to the total peak area in the chromatogram provides a quantitative measure of its purity.
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it an indispensable tool for both purity assessment and identity confirmation. youtube.com It allows for the detection and potential identification of co-eluting impurities that may not be resolved by UV detection alone. Sensitive LC-MS/MS methods have been developed for pomalidomide (B1683931) and its derivatives, achieving low limits of quantitation. nih.gov
Table 1: Representative HPLC/LC-MS Conditions for Pomalidomide Conjugate Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation of the conjugate from non-polar and moderately polar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting the compound of interest. |
| Elution | Gradient | Allows for the effective separation of compounds with a wide range of polarities. |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV (e.g., 220 nm) or Mass Spectrometry (MS) | UV for general purity assessment; MS for confirmation of mass and identification of impurities. |
Spectroscopic Identification and Structural Confirmation of Synthetic Products
Following synthesis and purification, spectroscopic methods are essential to confirm the chemical structure of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure.
¹H NMR is used to confirm the presence of characteristic protons of both the pomalidomide moiety and the PEG linker. The integration of proton signals can help determine the ratio of the pomalidomide core to the PEG chain, confirming the correct conjugation. nih.govresearchgate.net The chemical shifts of protons adjacent to the newly formed bond (e.g., the amine linkage to the pomalidomide ring) are particularly diagnostic. researchgate.net
¹³C NMR complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.
Mass Spectrometry (MS) , especially high-resolution mass spectrometry (HRMS), is used to determine the accurate mass of the this compound conjugate. enovatia.com This measurement is crucial for confirming the elemental composition and verifying that the correct PEG linker has been attached to the pomalidomide core. Fragmentation analysis (MS/MS) can further elucidate the structure by breaking the molecule into predictable fragments, confirming the connectivity between the pomalidomide and the PEG linker. enovatia.com
Table 2: Spectroscopic Data for Structural Confirmation of Pomalidomide-PEG Conjugates
| Technique | Information Provided | Key Features to Analyze |
|---|---|---|
| ¹H NMR | Confirms the presence of both pomalidomide and PEG moieties. | Characteristic aromatic signals from pomalidomide; repeating ethylene glycol (-O-CH₂-CH₂-) signals; signals for the terminal -OH group. |
| ¹³C NMR | Provides information on the carbon framework. | Confirms the carbon environments of both the pomalidomide and PEG linker components. |
| HRMS (ESI-TOF) | Determines the exact molecular weight. | The measured monoisotopic mass should match the calculated theoretical mass of the this compound structure. |
| FT-IR | Identifies functional groups. | Presence of characteristic peaks for C=O (imide), N-H, C-N, and C-O bonds. researchgate.net |
Strategies for Impurity Profiling and Mitigation in this compound Synthesis
The primary synthetic route to pomalidomide-PEG conjugates often involves a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and an amino-PEG-OH linker. beilstein-journals.orgnih.gov This reaction, while common, can generate specific and challenging impurities.
A significant issue is the formation of a byproduct resulting from a competing nucleophilic acyl substitution, where the PEG-amine attacks one of the imide carbonyls, leading to the displacement of the glutarimide ring. beilstein-journals.orgnih.gov This impurity often co-elutes with the desired this compound product in reversed-phase HPLC, making purification difficult. beilstein-journals.org
Strategies for Mitigation:
Reaction Condition Optimization: Adjusting solvent, temperature, and stoichiometry can help to favor the desired SNAr reaction over the side reaction.
Impurity Scavenging: A reported strategy involves using a scavenger like taurine after the primary reaction. The byproduct reacts with taurine to form a highly polar sulfonate adduct, which is then easily separated from the desired, less polar product by standard chromatography. beilstein-journals.org
In addition to synthesis-related impurities, degradation products can also be present. Pomalidomide itself is known to be susceptible to hydrolysis under acidic and alkaline conditions. researchgate.net
Table 3: Common Impurities in this compound Synthesis and Mitigation
| Impurity Type | Origin | Mitigation/Removal Strategy |
|---|---|---|
| Glutarimide-displaced byproduct | Competing nucleophilic acyl substitution during synthesis. beilstein-journals.orgnih.gov | Post-reaction scavenging with taurine to form a polar adduct; preparative HPLC. beilstein-journals.org |
| Unreacted 4-fluorothalidomide | Incomplete reaction. | Chromatographic purification (e.g., silica gel or preparative HPLC). |
| Unreacted Amino-PEG5-OH | Incomplete reaction or use of excess reagent. | Chromatographic purification. |
| Hydrolysis products | Degradation of the imide rings. researchgate.net | Control of pH during synthesis, workup, and storage. |
Stability Studies of this compound Conjugates in Research Environments
Understanding the stability of this compound is critical for ensuring its integrity during storage and experimental use. Stability studies typically evaluate the impact of temperature, pH, light, and freeze-thaw cycles on the compound's purity and structure.
Studies on pomalidomide have shown it to be unstable under acidic, alkaline, oxidative, and thermal stress, while being relatively stable to light. researchgate.net The imide rings are particularly susceptible to hydrolysis. Pomalidomide has been shown to be stable in plasma for up to 8 hours at room temperature when the plasma is pre-stabilized with acid, and stable through multiple freeze-thaw cycles. nih.gov
Storage Conditions: The compound should be stored as a solid, protected from moisture, and at low temperatures (e.g., -20°C or -80°C) to minimize degradation. medchemexpress.com
Solution Stability: Stock solutions are typically prepared in anhydrous solvents like DMSO and stored at -80°C. medchemexpress.com The stability in aqueous buffers, especially at different pH values, should be evaluated before use in cell-based assays or other aqueous experiments. Repeated freeze-thaw cycles of solutions should be avoided. nih.gov
Table 4: General Stability Profile of Pomalidomide and Considerations for PEG Conjugates
| Condition | Stability of Pomalidomide | Considerations for this compound |
|---|---|---|
| Acidic (e.g., 0.1 M HCl) | Labile, subject to hydrolysis. researchgate.net | Similar lability expected due to the imide structure. Avoid acidic conditions for storage. |
| Alkaline (e.g., 0.1 M NaOH) | Labile, subject to hydrolysis. researchgate.net | Similar lability expected. Avoid basic conditions for storage. |
| Oxidative (e.g., H₂O₂) | Labile. researchgate.net | The PEG chain could also be susceptible to oxidation. Store away from oxidizing agents. |
| Thermal | Labile to degradation at high temperatures. researchgate.net | Store at low temperatures (-20°C or -80°C) as a solid or in a suitable solvent. medchemexpress.com |
| Photolytic | Relatively stable. researchgate.net | As a precaution, store protected from light. |
| Freeze-Thaw Cycles | Stable in plasma through 4 cycles. nih.gov | Minimize freeze-thaw cycles of solutions to prevent potential degradation or precipitation. |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a reproducible synthesis protocol for Pomalidomide-PEG5-OH?
- Methodological Answer :
- Step 1 : Validate the purity of starting materials (e.g., thalidomide derivatives, PEG5-OH) using HPLC or NMR, referencing prior synthesis protocols for analogous compounds .
- Step 2 : Optimize reaction conditions (e.g., solvent, temperature, catalyst) through iterative testing, documenting deviations from literature methods .
- Step 3 : Confirm PEGylation efficiency via mass spectrometry and quantify unreacted PEG5-OH using size-exclusion chromatography .
- Step 4 : Include stability assessments (e.g., peroxide formation under varying storage conditions) to address degradation risks .
Q. How should researchers characterize the stability of this compound in aqueous buffers for in vitro studies?
- Methodological Answer :
- Conduct accelerated degradation studies at pH 2–9 and 37°C, monitoring hydrolysis via LC-MS.
- Use UV-Vis spectroscopy to track changes in the PEG5-OH linker’s absorbance profile .
- Apply kinetic modeling to predict shelf life, ensuring alignment with ICH guidelines for pharmaceutical stability testing .
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound cytotoxicity assays?
- Methodological Answer :
- Use nonlinear regression (e.g., four-parameter logistic model) to estimate IC50 values.
- Report effect sizes (e.g., Cohen’s d) for comparisons between PEGylated and non-PEGylated analogs .
- Predefine sample size (n) based on pilot data and power analysis to avoid underpowered conclusions .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioavailability data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Strategy 1 : Perform cross-validation using multiple assays (e.g., Caco-2 permeability vs. rodent pharmacokinetics) to identify assay-specific biases .
- Strategy 2 : Apply constraint-based modeling to reconcile discrepancies, such as over-constrained solubility parameters in vitro versus dynamic absorption in vivo .
- Strategy 3 : Conduct metabolomic profiling to assess PEG5-OH cleavage rates in different biological matrices .
Q. What experimental designs mitigate over-constraining in structure-activity relationship (SAR) studies of this compound analogs?
- Methodological Answer :
- Use fractional factorial designs to systematically vary substituents while minimizing combinatorial explosion .
- Employ cheminformatics tools (e.g., QSAR models) to prioritize synthetic targets with high predicted binding affinity .
- Validate SAR hypotheses using orthogonal techniques (e.g., SPR for binding kinetics, X-ray crystallography for structural confirmation) .
Q. How should researchers address batch-to-batch variability in this compound for longitudinal studies?
- Methodological Answer :
- Implement strict quality control (QC) metrics:
- QC1 : Batch consistency via NMR fingerprinting and polydispersity index (PDI) analysis for PEG5-OH .
- QC2 : Biological activity normalization using reference standards in each assay plate .
- Archive aliquots under inert conditions and retest stability at predefined intervals .
Data Management & Reproducibility
Q. What practices ensure reproducibility in this compound metabolic interaction studies?
- Methodological Answer :
- Requirement 1 : Publish raw mass spectrometry data in public repositories (e.g., ProteomeXchange) with accession codes .
- Requirement 2 : Document CYP450 isoform-specific oxidation assays in alignment with prior protocols for thalidomide derivatives .
- Requirement 3 : Share custom analysis scripts (e.g., GitHub) for metabolite quantification to enable cross-lab validation .
Q. How can researchers navigate contradictory findings in PEG5-OH linker immunogenicity assays?
- Methodological Answer :
- Approach 1 : Perform meta-analysis of existing datasets to identify confounding variables (e.g., animal strain, adjuvant use) .
- Approach 2 : Use in silico epitope prediction tools to assess PEG5-OH’s potential for MHC-II binding across species .
- Approach 3 : Validate findings using humanized mouse models or ex vivo human PBMC assays .
Ethical & Regulatory Compliance
Q. What are the critical milestones for preclinical safety testing of this compound under ICH guidelines?
- Methodological Answer :
- Milestone 1 : Acute toxicity profiling in two species (rodent and non-rodent) with histopathology endpoints .
- Milestone 2 : Genotoxicity screening (Ames test, micronucleus assay) to rule out thalidomide-related risks .
- Milestone 3 : Develop a validated LC-MS/MS method for quantifying PEG5-OH metabolites in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
